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molecular formula C10H9ClN2O2 B3101762 Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 1400688-74-5

Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No. B3101762
M. Wt: 224.64 g/mol
InChI Key: UTXYKDLFJFGLBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921368B2

Procedure details

To POCl3 (225 mL, 2.42 mmol) at 0° C. was added ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate (50 g, 0.242 mmol) and the mixture was stirred until complete dissolution. At this time, triethylamine (36.8 mL, 0.266 mmol) was added dropwise and the resulting mixture was heated to 110° C. and allowed to stir for ˜16 h. The resulting mixture was allowed to cool and the POCl3 was removed in vacuo to afford a dark brown residue. This material was dissolved in dichloromethane and was cooled to 0° C. and diluted with 375 mL of ethanol. The resulting mixture was stirred at 0° C. for 30 min and then at rt for 1 h. The ethanol was removed under vacuum and the resulting semi-solid was dissolved in dichloromethane and stirred with 10% aqueous NaHCO3 for 1 h. The mixture was filtered through celite and the phases were separated. The aqueous portion was extracted with additional dichloromethane and the combined organic layers were washed with brine, dried over Na2SO4, decanted and the solvent was removed under vacuum to give the crude product. The crude material was purified by flash silica gel column chromatography to yield 47 g (86%) of a solid as the title compound. 1H NMR (400 MHz, CDCl3) δ ppm: 1.43 (t, J=7.2, 6.8 Hz, 3H), 4.43 (q, J=7.2, 6.8 Hz, 2H), 6.940-6.99 (m, 2H), 7.84 (q, J=0.8, 1.6 Hz, 1 H), 8.51 (s, 1H).). 13C-NMR (400 MHz, DMS-d6) ppm: 163.30, 141.89, 138.16, 124.86, 120.69, 114.99, 109.90, 105.22, 61.55, 14.21. LCMS (conditions A): m/z 225. HPLC (condition B): Retention time=3.47 min.
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
375 mL
Type
solvent
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
O=P(Cl)(Cl)[Cl:3].O[C:7]1[C:8]2[N:9]([CH:18]=[CH:19][CH:20]=2)[N:10]=[CH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].C(N(CC)CC)C>ClCCl.C(O)C>[Cl:3][C:7]1[C:8]2[N:9]([CH:18]=[CH:19][CH:20]=2)[N:10]=[CH:11][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
225 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
50 g
Type
reactant
Smiles
OC=1C=2N(N=CC1C(=O)OCC)C=CC2
Step Two
Name
Quantity
36.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
375 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred until complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for ˜16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the POCl3 was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown residue
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The ethanol was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting semi-solid was dissolved in dichloromethane
STIRRING
Type
STIRRING
Details
stirred with 10% aqueous NaHCO3 for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was extracted with additional dichloromethane
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash silica gel column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=2N(N=CC1C(=O)OCC)C=CC2
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86454.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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